13-(difluoromethyl)-4-[(5-methylpyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
The compound “13-(difluoromethyl)-4-[(5-methylpyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic molecule featuring multiple functional groups, including a difluoromethyl group, a pyrazole ring, and a thiatetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core thiatetracyclic structure. Key steps may include:
Formation of the Thiatetracyclic Core: This can be achieved through a series of cyclization reactions involving sulfur-containing precursors.
Introduction of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide under basic conditions.
Attachment of the Pyrazole Ring: This can be accomplished through a nucleophilic substitution reaction using a pyrazole derivative.
Final Functionalization: The phenyl group and other substituents can be introduced through various coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the difluoromethyl group or other functional groups, potentially leading to the formation of simpler derivatives.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as a drug candidate. Its multiple functional groups may allow it to interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cell surface receptors, modulating signal transduction pathways.
Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
13-(difluoromethyl)-4-[(5-methylpyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: A similar compound with slight variations in the substituents.
13-(trifluoromethyl)-4-[(5-methylpyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: A compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its thiatetracyclic structure. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H15F2N7S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
13-(difluoromethyl)-4-[(5-methylpyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C22H15F2N7S/c1-12-7-8-26-30(12)10-16-28-21-19-18(25-11-31(21)29-16)17-14(13-5-3-2-4-6-13)9-15(20(23)24)27-22(17)32-19/h2-9,11,20H,10H2,1H3 |
InChI Key |
RWWJHZGVJAUVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C(F)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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